molecular formula C9H6Br2OS B14519901 3-(2,4-Dibromophenoxy)prop-1-yne-1-thiol CAS No. 62523-86-8

3-(2,4-Dibromophenoxy)prop-1-yne-1-thiol

Cat. No.: B14519901
CAS No.: 62523-86-8
M. Wt: 322.02 g/mol
InChI Key: DRXPEGVUCPAMKX-UHFFFAOYSA-N
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Description

3-(2,4-Dibromophenoxy)prop-1-yne-1-thiol is a chemical compound known for its unique structure and properties It is characterized by the presence of a thiol group, a prop-1-yne backbone, and a dibromophenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dibromophenoxy)prop-1-yne-1-thiol typically involves the reaction of 2,4-dibromophenol with propargyl bromide in the presence of a base, followed by the introduction of a thiol group. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dibromophenoxy)prop-1-yne-1-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The compound can undergo reduction reactions, particularly at the alkyne moiety.

    Substitution: The bromine atoms in the phenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) and potassium thiocyanate (KSCN) can be employed.

Major Products Formed

    Oxidation: Disulfides and sulfonic acids.

    Reduction: Alkenes and alkanes.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

3-(2,4-Dibromophenoxy)prop-1-yne-1-thiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,4-Dibromophenoxy)prop-1-yne-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition. The compound’s reactivity with nucleophiles and electrophiles also plays a role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Nitrophenoxy)prop-1-yne-1-thiol
  • 3-(2-Iodoethoxy)prop-1-yne

Uniqueness

3-(2,4-Dibromophenoxy)prop-1-yne-1-thiol is unique due to the presence of two bromine atoms on the phenoxy ring, which enhances its reactivity and potential for substitution reactions. This distinguishes it from similar compounds that may have different substituents on the phenoxy ring.

Properties

CAS No.

62523-86-8

Molecular Formula

C9H6Br2OS

Molecular Weight

322.02 g/mol

IUPAC Name

3-(2,4-dibromophenoxy)prop-1-yne-1-thiol

InChI

InChI=1S/C9H6Br2OS/c10-7-2-3-9(8(11)6-7)12-4-1-5-13/h2-3,6,13H,4H2

InChI Key

DRXPEGVUCPAMKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)Br)OCC#CS

Origin of Product

United States

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